

The Discovery and Development of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

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Compound of Interest

Compound Name: GSK3117391

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Abstract

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to mononuclear myeloid cells. This unique targeting is achieved through an esterase-sensitive motif (ESM) that is cleaved by carboxylesterase-1 (CES1), an enzyme highly expressed in monocytes and macrophages. This mechanism of action promised a therapeutic window with reduced systemic toxicities often associated with pan-HDAC inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **GSK3117391**, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and processes.

Introduction

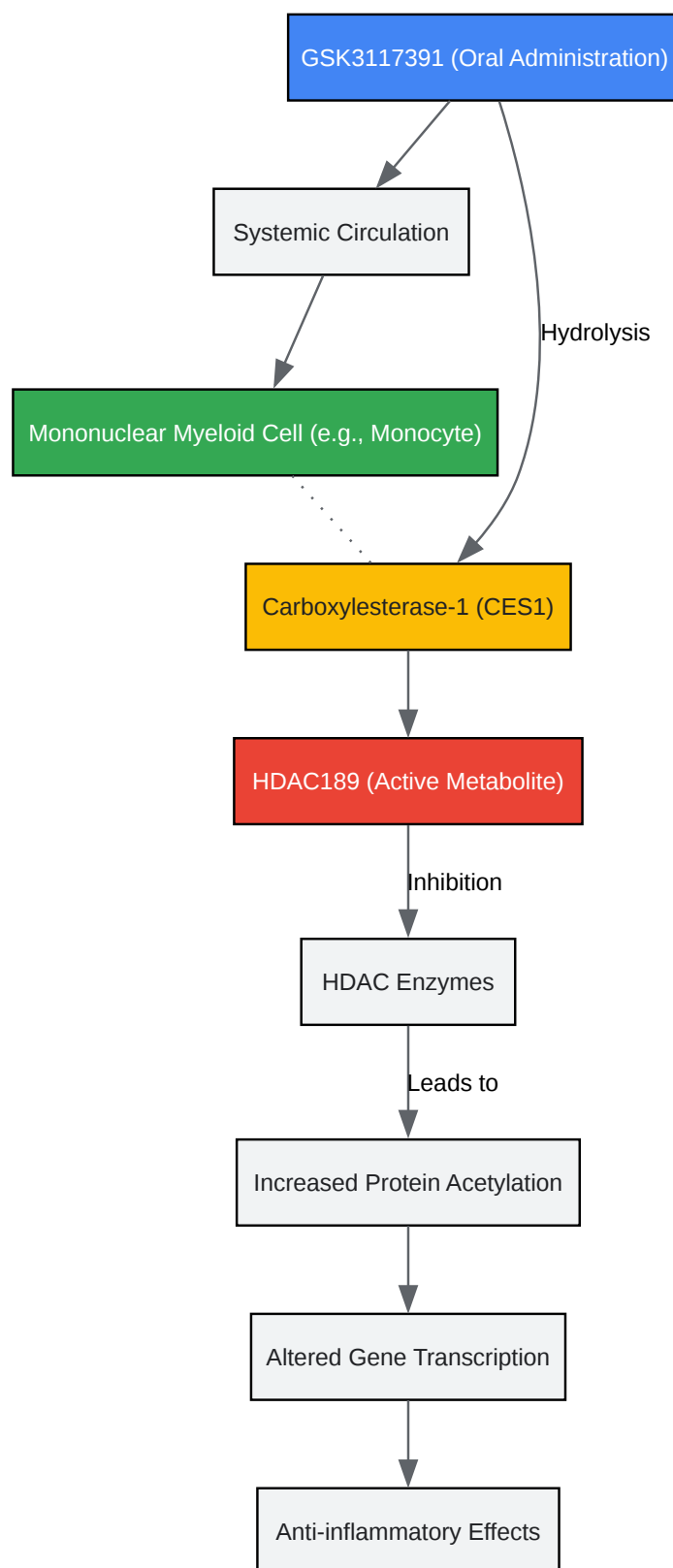
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, primarily in oncology, by modulating gene expression through the acetylation of histones and other proteins. However, their broad activity often leads to dose-limiting toxicities. **GSK3117391** was developed to overcome this limitation by selectively targeting myeloid cells, which play a crucial role in various inflammatory and autoimmune diseases. The core innovation lies in its ESM technology, which ensures that the active drug is concentrated in the intended target cells.

Discovery and Mechanism of Action

GSK3117391 is a prodrug that is converted to its active acid metabolite, HDAC189 (also known as GSK3339189), by CES1 within myeloid cells. Both the parent compound and its metabolite are potent HDAC inhibitors.

Signaling Pathway

The targeted delivery and activation of **GSK3117391** can be visualized as follows:



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Mechanism of action of **GSK3117391**.

Preclinical Development

Enzymatic Activity

Both **GSK3117391** and its active metabolite, HDAC189, demonstrated potent inhibition of HDAC enzymes. The inhibitory activity was assessed in a HeLa cell nuclear extract fluorometric assay.[\[1\]](#)

| Compound | IC50 (HeLa Nuclear Extract) |
|------------|-----------------------------|
| GSK3117391 | 55 nM |
| HDAC189 | 54 nM |

Table 1: Inhibitory activity of **GSK3117391** and HDAC189 in a HeLa cell nuclear extract assay.
[\[1\]](#)

Cellular Activity

The myeloid-selective activity of **GSK3117391** was demonstrated by measuring protein acetylation in human whole blood. A marked increase in global acetylation was observed in monocytes with high selectivity over other leukocyte populations.[\[1\]](#)

| Cell Type | EC50 for Acetylation |
|-----------|----------------------|
| Monocytes | 158 nM |

Table 2: EC50 of **GSK3117391** for inducing acetylation in human monocytes.[\[1\]](#)

Clinical Development

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **GSK3117391** in healthy male volunteers. The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Pharmacokinetics

GSK3117391 exhibited transient systemic exposure. However, its active metabolite, HDAC189, was selectively retained within monocytes for at least 12 hours.[1]

| Parameter | Value |
|-------------------------------|---------------|
| Plasma Half-life (GSK3117391) | 21-30 minutes |
| Monocyte Retention (HDAC189) | ≥ 12 hours |

Table 3: Key pharmacokinetic parameters of **GSK3117391** and its active metabolite.[1]

Pharmacodynamics and Safety

The targeted engagement of **GSK3117391** was confirmed by increased acetylation in monocytes and inhibition of ex vivo stimulated cytokine production. A novel and unexpected finding was a dose-dependent, transient, and reversible monocytopenia.[1] This effect was attributed to the downregulation of the colony-stimulating factor 1 receptor (CSF1R).[1] Importantly, the common toxicities associated with non-targeted HDAC inhibitors, such as neutropenia and thrombocytopenia, were not observed.[1]

Experimental Protocols

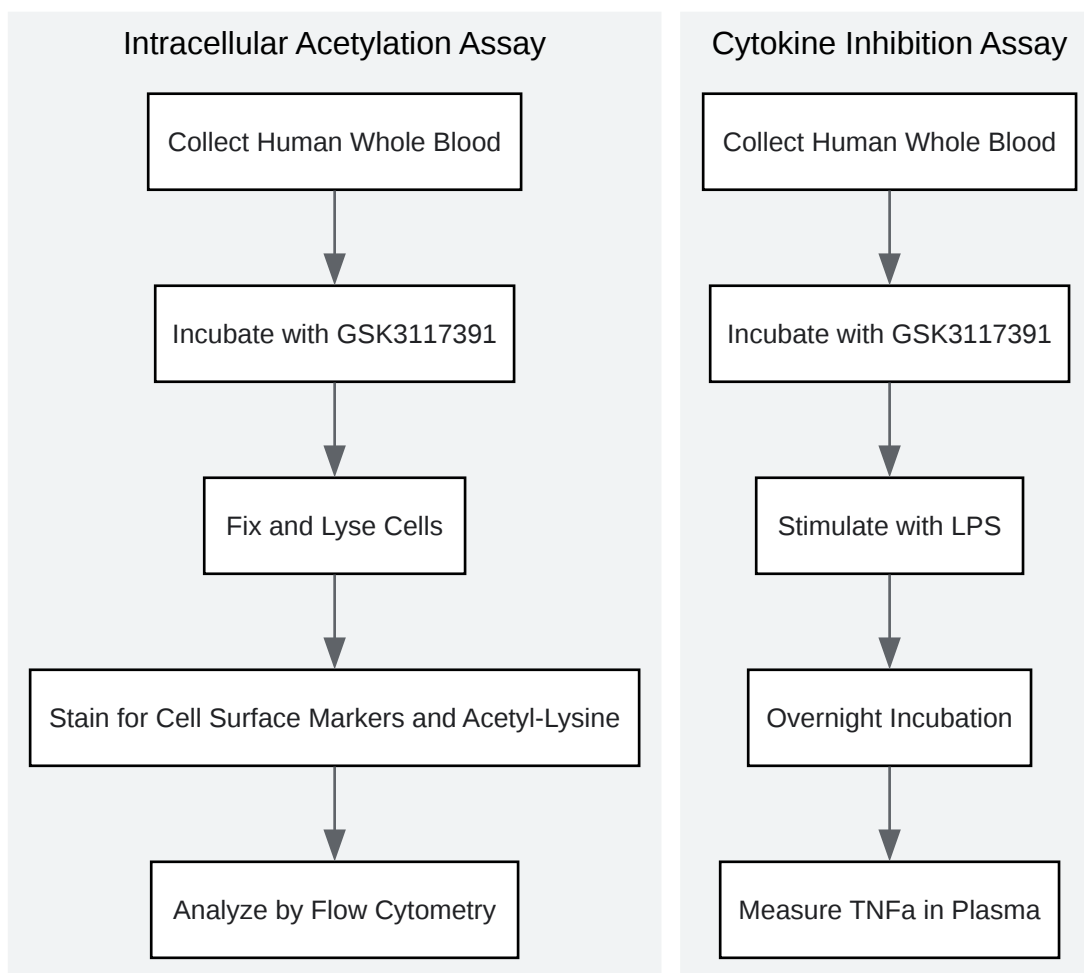
HDAC Fluorometric Activity Assay

HDAC activity was measured in HeLa nuclear extracts using the Fluor de Lys assay kit (Enzo Life Sciences, Inc.) according to the manufacturer's instructions.[1] Recombinant HDAC enzymes were incubated with a fluorogenic substrate containing an acetylated lysine side chain in the presence of **GSK3117391** or HDAC189.[1]

Intracellular Acetylation Assay

Heparinised human whole blood was incubated with **GSK3117391** at concentrations ranging from 1.5 nM to 10 µM. Samples were then fixed and lysed using FACS lysing solution. Fc receptors were blocked, and cell populations were stained with fluorescently-labeled antibodies. After permeabilization, cells were stained with an anti-acetyl-lysine-PE antibody for flow cytometric analysis.[1]

Experimental Workflow for Cellular Assays



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References

- 1. pure.uva.nl [pure.uva.nl]
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